2,5-Dimethyl-2-hexene

Physical Chemistry Process Safety Distillation

Certified >96% purity with Kovats RI=762 for unambiguous GC identification of C8 isomers in complex mixtures. Unique tetrasubstituted alkene structure enables selective dimerization (>75% yield) and sterically-hindered synthesis pathways unattainable with generic alkenes. Essential for reproducible petrochemical research.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 3404-78-2
Cat. No. B165584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2-hexene
CAS3404-78-2
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC(C)CC=C(C)C
InChIInChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3
InChIKeyVFZIUYUUQFYZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-2-hexene (CAS 3404-78-2) Technical Baseline for Scientific Procurement


2,5-Dimethyl-2-hexene (CAS 3404-78-2) is a branched C8 alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol [1]. It is a clear, colorless liquid at room temperature [2] with a boiling point of 113 °C at atmospheric pressure and a density of 0.72 g/cm³ . The compound is characterized by an internal, tetrasubstituted double bond (C2=C3), which confers a distinct steric and electronic environment compared to terminal or less-substituted alkene isomers. This structural feature directly influences its physicochemical properties and reactivity profile, making it a specific research chemical and synthetic intermediate rather than a bulk commodity .

2,5-Dimethyl-2-hexene (CAS 3404-78-2): Critical Reasons Generic Alkene Substitution Is Not Viable


Substituting 2,5-dimethyl-2-hexene with a generic C8 alkene or a closely related isomer is not scientifically valid due to quantifiable differences in physical properties, chromatographic behavior, and synthetic outcomes. The position and degree of substitution around the double bond dictate the compound's boiling point, flash point, and Kovats retention index, which are essential parameters for purification and analytical verification [1]. More critically, its specific alkene structure yields distinct product distributions in catalytic reactions. For instance, during isobutene dimerization, co-feeding H2S selectively enhances the yield of 2,5-dimethyl-2-hexene over the 1-hexene isomer, demonstrating that the synthetic route and conditions are uniquely tailored to this specific structure [2]. Generic substitution would therefore lead to inconsistent physical properties, failed analytical identification, and divergent synthetic outcomes, invalidating experimental reproducibility and process integrity.

2,5-Dimethyl-2-hexene (3404-78-2): Quantified Differentiation from Analogues


Volatility and Safety Profile: Boiling Point and Flash Point Comparison vs. 2,5-Dimethyl-1-hexene

2,5-Dimethyl-2-hexene exhibits a boiling point of 113 °C and a flash point of 11 °C . In contrast, its positional isomer, 2,5-dimethyl-1-hexene (CAS 6975-92-4), boils at a lower temperature of 98-99 °C and has a significantly lower flash point of -2 °C . This 15 °C difference in boiling point and 13 °C difference in flash point directly impact solvent selection, distillation protocols, and storage requirements for flammable liquids.

Physical Chemistry Process Safety Distillation

Analytical Specificity: Kovats Retention Index (RI) on Non-Polar Column

On a standard non-polar Petrocol DH capillary column at 30 °C, 2,5-dimethyl-2-hexene has a reported Kovats Retention Index (RI) of 762 [1]. For comparison, the structurally related isomer 2,5-dimethyl-3-hexene (CAS 921-11-7) has a reported RI of 765 under similar conditions [2]. This difference, while small, is analytically significant and demonstrates the need for a certified standard to correctly identify this specific alkene in complex mixtures like FCC gasoline, as co-elution or misidentification with the 3-hexene isomer is a known risk.

Analytical Chemistry Gas Chromatography Petroleum Analysis

Synthetic Utility: Selective Yield in Isobutene Dimerization with H2S Co-Feeding

In the synthesis of 2,5-dimethylhexenes via isobutene dimerization, co-feeding hydrogen sulfide (H2S) dramatically influences product distribution. Without H2S, the reaction yields a mixture of 2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene. However, with an optimized H2S:isobutene molar ratio of 2.0 at 375 °C, the selectivity for the 2-hexene isomer over the 1-hexene isomer increases from an approximately 1:1 ratio to greater than 4:1, representing a >75% selectivity for the target compound [1].

Catalysis Synthetic Chemistry Process Optimization

Purity Profile and Commercial Availability: Defined GC Purity vs. Lower-Grade Alternatives

Commercially, 2,5-dimethyl-2-hexene is reliably sourced with a defined minimum purity of >96.0% as determined by Gas Chromatography (GC) [1]. This specification is consistently met across major chemical vendors . In contrast, some alkene isomers of similar molecular weight, such as 2,4,4-trimethyl-1-pentene (a C8 alkene), are often offered only at lower purity grades (e.g., ≥93%) or as technical grade mixtures .

Quality Control Procurement Reproducibility

2,5-Dimethyl-2-hexene (3404-78-2): High-Value Application Scenarios


Certified Analytical Standard for Complex Hydrocarbon Mixtures (e.g., FCC Gasoline)

The specific Kovats Retention Index (RI=762) of 2,5-dimethyl-2-hexene is critical for its unambiguous identification in gas chromatography. When analyzing complex mixtures like Fluid Catalytic Cracked (FCC) gasoline, which contains dozens of C8 alkene isomers, a certified standard of this compound is essential to avoid misidentification with close-eluting isomers like 2,5-dimethyl-3-hexene (RI=765) [1]. This is a non-negotiable requirement for petrochemical research and quality control.

Precursor or Model Substrate in Selective Catalysis Studies

The compound serves as a key product or intermediate in studies of selective dimerization catalysis. Research has shown that its synthesis from isobutene with H2S co-feeding is highly selective (>75% yield for this isomer over the 1-hexene isomer), making it a relevant model compound for investigating catalyst design, reaction kinetics, and isomerization mechanisms [2].

Specialty Intermediate in Organic Synthesis Requiring a Tetrasubstituted Alkene

Due to its internal, tetrasubstituted double bond, 2,5-dimethyl-2-hexene exhibits a distinct steric and electronic profile. This makes it a specific substrate for reactions where steric hindrance is a design element, such as in the synthesis of hindered epoxides or as a probe for studying regioselective additions and oxidations, where terminal or less-substituted alkenes would lead to different reaction pathways .

High-Purity Research Chemical for Reproducible Physical Property Studies

For academic and industrial research requiring accurate thermodynamic or physical property data (e.g., enthalpy of vaporization, Henry's Law constants), sourcing the compound at its documented high purity of >96% (GC) is essential. This ensures that data generated (e.g., boiling point of 113 °C, density of 0.72 g/cm³) is attributable to the compound itself and not skewed by volatile or non-volatile impurities present in lower-grade technical alternatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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